molecular formula C15H34O4Si B12582957 Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol CAS No. 602261-76-7

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol

Cat. No.: B12582957
CAS No.: 602261-76-7
M. Wt: 306.51 g/mol
InChI Key: IWPFBAWPUMUXPE-UHFFFAOYSA-N
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Description

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is an organic compound with the molecular formula C14H32O4Si It is a derivative of acetic acid and contains a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:

  • Protection of Hydroxyl Group

    • React 6-heptanol with tert-butyl(dimethyl)silyl chloride in the presence of imidazole.
    • Solvent: Dichloromethane.
    • Temperature: Room temperature.
    • Product: 6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol.
  • Esterification

    • React the protected alcohol with acetic anhydride in the presence of a catalyst such as pyridine.
    • Solvent: Dichloromethane.
    • Temperature: Room temperature.
    • Product: this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar steps as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in dichloromethane.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).

Major Products Formed

    Oxidation: Formation of 6-[tert-butyl(dimethyl)silyl]oxyheptan-1-one.

    Reduction: Formation of 6-[tert-butyl(dimethyl)silyl]oxyheptanol.

    Substitution: Formation of 6-heptanol after removal of the silyl protecting group.

Scientific Research Applications

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.

    Biology: Utilized in the synthesis of biologically active molecules and natural products.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions using reagents like TBAF.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl chloride: Used for similar protection of hydroxyl groups.

    tert-Butyldiphenylsilyl chloride: Another silyl protecting group with different steric and electronic properties.

    tert-Butyl acetate: An ester with similar structural features but different reactivity.

Uniqueness

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is unique due to its specific combination of acetic acid and tert-butyl(dimethyl)silyl groups, which provide both protection and reactivity in synthetic applications. Its stability and ease of removal make it a valuable tool in organic synthesis.

Properties

CAS No.

602261-76-7

Molecular Formula

C15H34O4Si

Molecular Weight

306.51 g/mol

IUPAC Name

acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol

InChI

InChI=1S/C13H30O2Si.C2H4O2/c1-12(10-8-7-9-11-14)15-16(5,6)13(2,3)4;1-2(3)4/h12,14H,7-11H2,1-6H3;1H3,(H,3,4)

InChI Key

IWPFBAWPUMUXPE-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCO)O[Si](C)(C)C(C)(C)C.CC(=O)O

Origin of Product

United States

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